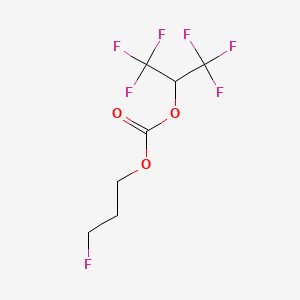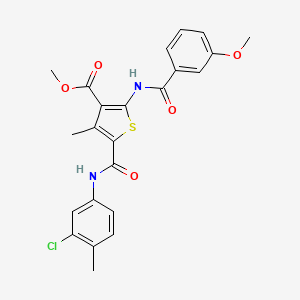
3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the aromatic ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution of halogenated pyridines with fluoride ions. For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the fluorophenyl and methanol groups.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C). . The specific conditions and reagents used can vary depending on the desired substitution pattern and the scale of production.
化学反応の分析
Types of Reactions
3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.
科学的研究の応用
3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are often used in the development of radiolabeled compounds for imaging studies.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and materials with enhanced stability and reactivity.
作用機序
The mechanism of action of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target.
類似化合物との比較
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Used as a reactant in the preparation of aminopyridines and as a catalytic ligand.
3,4-Difluoropyridine: Synthesized by nucleophilic substitution and used in various chemical reactions.
Uniqueness
3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C12H9F2NO |
|---|---|
分子量 |
221.20 g/mol |
IUPAC名 |
[3-fluoro-2-(2-fluorophenyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C12H9F2NO/c13-10-4-2-1-3-9(10)12-11(14)8(7-16)5-6-15-12/h1-6,16H,7H2 |
InChIキー |
XOCOPVQPYVNWTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=C2F)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)








